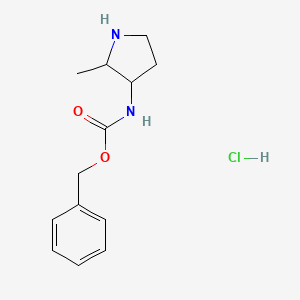
Benzyl(2-methylpyrrolidin-3-yl)carbamatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(2-methylpyrrolidin-3-yl)carbamate hydrochloride is a chemical compound with the molecular formula C13H19ClN2O2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its pale-yellow to yellow-brown solid form and is typically stored at temperatures between 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(2-methylpyrrolidin-3-yl)carbamate hydrochloride involves the reaction of benzyl chloroformate with 2-methylpyrrolidine. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of Benzyl(2-methylpyrrolidin-3-yl)carbamate hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is produced in bulk and subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Benzyl(2-methylpyrrolidin-3-yl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Benzyl(2-methylpyrrolidin-3-yl)carbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as a neuroleptic agent.
Industry: Utilized in the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl(2-methylpyrrolidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it has been shown to exhibit neuroleptic properties by selectively blocking dopamine receptors, which are involved in the regulation of mood and behavior .
Comparison with Similar Compounds
Similar Compounds
cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-methylaminobenzamide: Exhibits neuroleptic properties with selective antidopaminergic activity.
Pyrrolidine derivatives: Widely used in medicinal chemistry for their biological activity and structural diversity.
Uniqueness
Benzyl(2-methylpyrrolidin-3-yl)carbamate hydrochloride is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields further highlight its uniqueness .
Biological Activity
Benzyl(2-methylpyrrolidin-3-yl)carbamate hydrochloride is a compound of interest due to its potential biological activities, particularly in relation to receptor modulation and therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and related case studies.
Chemical Structure and Properties
Benzyl(2-methylpyrrolidin-3-yl)carbamate hydrochloride is characterized by its unique structural components:
- Benzyl group : Provides lipophilicity and potential interactions with various biological receptors.
- Pyrrolidine ring : Implicated in pharmacological activities, particularly in central nervous system (CNS) interactions.
- Carbamate moiety : Known for modulating neurotransmitter systems.
The molecular formula is C13H18ClN2O2, indicating a moderate molecular weight conducive to bioavailability.
The compound has been studied for its interaction with various receptors, notably the orexin receptors, which are G protein-coupled receptors involved in regulating arousal, wakefulness, and appetite. It has been suggested that compounds with similar structures exhibit agonistic activity towards orexin type 2 receptors, potentially useful in treating conditions like narcolepsy and obesity .
Biological Activity
- Receptor Agonism :
- Neuroprotective Effects :
- Pain Modulation :
Case Studies
Several studies have investigated the efficacy of similar compounds:
Research Findings
Recent investigations have highlighted the compound's selectivity and potency against specific targets:
- Selectivity Profile : The compound exhibited a selectivity index favoring the TRPC5 channel over closely related channels, indicating potential for fewer side effects in therapeutic applications .
- Stability Studies : Stability assessments revealed favorable pharmacokinetic properties, essential for oral bioavailability and therapeutic efficacy .
Properties
Molecular Formula |
C13H19ClN2O2 |
|---|---|
Molecular Weight |
270.75 g/mol |
IUPAC Name |
benzyl N-(2-methylpyrrolidin-3-yl)carbamate;hydrochloride |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-10-12(7-8-14-10)15-13(16)17-9-11-5-3-2-4-6-11;/h2-6,10,12,14H,7-9H2,1H3,(H,15,16);1H |
InChI Key |
JQNITJGVVYICOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCN1)NC(=O)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















